molecular formula C8H10ClNO B15201132 5-Chloro-2-[(methylamino)methyl]phenol

5-Chloro-2-[(methylamino)methyl]phenol

Cat. No.: B15201132
M. Wt: 171.62 g/mol
InChI Key: FRXUCMVGZWTKPF-UHFFFAOYSA-N
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Description

Significance of Phenolic Compounds in Advanced Chemical Research

Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are a cornerstone of modern chemical research. Their derivatives, known as substituted phenols, are integral to advancements across diverse scientific fields. These compounds serve as crucial starting materials and intermediates in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and polymers. The specific properties and reactivity of a phenolic molecule are significantly influenced by the nature and position of the substituents on the aromatic ring, making the controlled synthesis of these compounds a topic of paramount interest for organic, medicinal, and polymer chemists.

Substituted phenols are fundamental building blocks for a wide array of valuable products. In medicinal chemistry, the phenol (B47542) motif is present in numerous therapeutic agents. Furthermore, they are essential in the development of materials, forming the basis for ubiquitous phenolic resin plastics. Their role as precursors in the synthesis of more complex structures, such as benzopyran derivatives, highlights their importance in organic chemistry for forging new synthetic pathways and developing advanced materials.

Overview of Aminomethylphenols as Versatile Chemical Scaffolds

Within the broad class of substituted phenols, aminomethylphenols represent a particularly valuable subgroup. These compounds are characterized by the presence of an amino-substituted methyl group on the phenolic ring. They are most commonly synthesized through the Mannich reaction, a three-component organic reaction involving a phenol, an aldehyde (typically formaldehyde), and a primary or secondary amine. wikipedia.org

The products of this reaction, known as phenolic Mannich bases, are highly versatile chemical scaffolds. thermofisher.com Their utility stems from the presence of multiple reactive sites that allow for a variety of subsequent chemical transformations. The hydroxyl group, the amino group, and the aromatic ring can all be selectively modified. Mannich bases are stable and useful intermediates for further synthesis, including transformations into β-amino alcohols or the substitution of the amino group to introduce other functionalities. thermofisher.com This chemical adaptability makes aminomethylphenols powerful tools for building molecular complexity and generating libraries of compounds for various research applications, particularly in drug discovery and materials science. The synthesis of novel aminomethylated phenols, such as those derived from substituted chlorophenols, continues to be an active area of research, providing new scaffolds for further investigation. researchgate.net

Specific Research Focus: 5-Chloro-2-[(methylamino)methyl]phenol within the Context of Substituted Aminomethylphenols

This article focuses on the specific compound This compound . This molecule is a substituted aminomethylphenol, featuring a chlorine atom at the 5-position and a methylaminomethyl group at the 2-position of the phenol ring.

While detailed, peer-reviewed research studies focusing specifically on the synthesis and application of this compound are not extensively available in public literature, its chemical properties can be compiled from chemical supplier data.

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 1243357-05-2
Molecular Formula C₈H₁₀ClNO
Molecular Weight 171.62 g/mol
IUPAC Name This compound

| Physical Form | Brown Solid |

This data is compiled from chemical catalogs and databases.

The synthesis of this compound would likely proceed via a Mannich reaction, a common and efficient method for producing such ortho-aminomethylphenols. researchgate.net This would involve the reaction of 4-chlorophenol (B41353) with formaldehyde (B43269) and methylamine. The reaction introduces the aminomethyl group primarily at the ortho position relative to the hydroxyl group due to the directing effect of the hydroxyl group.

Table 2: General Synthesis Reaction

Starting Materials Reagents Expected Product

The investigation of specific substituted aminomethylphenols like this compound is situated within the broader scientific interest in creating novel molecular scaffolds. The specific combination of chloro, hydroxyl, and methylaminomethyl substituents provides a unique electronic and steric profile, making it a candidate for further synthetic elaboration or for screening in biological or material science applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H10ClNO

Molecular Weight

171.62 g/mol

IUPAC Name

5-chloro-2-(methylaminomethyl)phenol

InChI

InChI=1S/C8H10ClNO/c1-10-5-6-2-3-7(9)4-8(6)11/h2-4,10-11H,5H2,1H3

InChI Key

FRXUCMVGZWTKPF-UHFFFAOYSA-N

Canonical SMILES

CNCC1=C(C=C(C=C1)Cl)O

Origin of Product

United States

Advanced Synthetic Methodologies for 5 Chloro 2 Methylamino Methyl Phenol and Analogous Structures

Mannich Condensation Approaches for Aminomethylphenol Ligands

The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound, formaldehyde (B43269), and a primary or secondary amine. wikipedia.orgresearchgate.net For the synthesis of 5-Chloro-2-[(methylamino)methyl]phenol, a substituted phenol (B47542) (4-chlorophenol) serves as the compound with an active hydrogen on the aromatic ring, which undergoes electrophilic substitution by an iminium ion generated in situ from formaldehyde and methylamine. researchgate.net

Traditionally, Mannich reactions were conducted in organic solvents. However, modern synthetic chemistry emphasizes the adoption of green principles. Performing the Mannich reaction in aqueous media offers significant environmental benefits, including reduced use of volatile organic compounds (VOCs) and simplified product isolation. thaiscience.info The reaction of phenols, formaldehyde, and amines can often be carried out in water, sometimes with the aid of a catalyst, to afford the desired aminomethylated phenols in good yields. researchgate.net The use of water as a solvent can also influence the regioselectivity of the reaction.

The Mannich reaction is broadly applicable to a wide range of substituted phenols and amines, allowing for the synthesis of a diverse library of aminomethylphenol ligands. researchgate.netnih.gov

Phenol Scope: The electronic nature of the substituents on the phenol ring influences its reactivity. Electron-donating groups (e.g., alkyl, alkoxy) activate the ring towards electrophilic substitution, generally leading to higher yields and faster reaction rates. Conversely, strongly electron-withdrawing groups can deactivate the ring, making the reaction more difficult. The position of the substituent also dictates the regioselectivity of the aminomethylation, which typically occurs at the ortho and para positions relative to the hydroxyl group. acs.org For 4-chlorophenol (B41353), substitution is directed to the ortho position.

Amine Scope: Both primary and secondary amines can be used in the Mannich reaction. Secondary amines yield tertiary amine products (Mannich bases). Primary amines, such as methylamine, can react further. The initial product is a secondary amine, but this can react with another equivalent of the iminium ion or undergo subsequent reactions, sometimes leading to the formation of 1,3-benzoxazine derivatives through cyclization with another molecule of formaldehyde. researchgate.net

Limitations: A key limitation is controlling the degree of substitution. Phenols with multiple activated positions can undergo poly-aminomethylation, leading to mixtures of mono- and di-substituted products. nih.gov Steric hindrance from bulky substituents on either the phenol or the amine can also impede the reaction.

Phenol SubstrateAmineExpected Product TypeGeneral Observations
PhenolDimethylamineOrtho/Para substituted aminomethylphenolHighly reactive, potential for di-substitution. researchgate.net
4-ChlorophenolMethylamineOrtho substituted aminomethylphenolModerate reactivity, directs substitution to ortho position.
4-MethoxyphenolPiperidineOrtho substituted aminomethylphenolHigh reactivity due to electron-donating group.
4-NitrophenolDiethylamineOrtho substituted aminomethylphenolLow reactivity due to electron-withdrawing group.
PhenolMethylamine (Primary)Aminomethylphenol or Benzoxazine derivativeProduct depends on stoichiometry and conditions. researchgate.net

Petasis Borono-Mannich Reaction for Aminomethylphenol Derivatives

The Petasis Borono-Mannich (PBM) reaction stands as a powerful and versatile multicomponent reaction for the synthesis of substituted amines, including aminomethylphenol derivatives. oarjbp.comresearchgate.net This reaction typically involves the coupling of a carbonyl compound, an amine, and an organoboronic acid. researchgate.net For the synthesis of aminomethylphenol analogues, the reactants are generally a salicylaldehyde (B1680747) derivative, a secondary amine, and an arylboronic acid. nih.gov

A significant advancement in the synthesis of aminomethylphenol derivatives is the development of catalyst-free Petasis Borono-Mannich reaction protocols. nih.gov This approach offers a more environmentally friendly and economically viable alternative to catalyzed systems. nih.gov Research has demonstrated that the reaction can proceed efficiently without the need for any additive or catalyst. researchgate.net

One effective catalyst-free method involves the reaction of a salicylaldehyde, a secondary amine, and an arylboronic acid in cyclopentyl methyl ether (CPME) at 80°C. nih.gov This protocol is noted for its clean reaction profiles, operational simplicity, and the ability to produce high to excellent yields of the desired aminomethylphenol derivatives. nih.gov The avoidance of toxic organic solvents and catalysts is a key advantage of this method. nih.gov The model reaction often involves salicylaldehyde, 1,2,3,4-tetrahydroisoquinoline, and phenylboronic acid to establish these optimal conditions. nih.govresearchgate.net

The key features of this catalyst-free protocol are:

Absence of a catalyst: This simplifies the purification process and reduces costs and environmental impact. nih.gov

Use of a greener solvent: Cyclopentyl methyl ether is considered a more environmentally benign alternative to many hazardous solvents. researchgate.net

High yields: The reaction consistently provides high yields of the aminomethylphenol products. nih.gov

Clean reactions: The process generates minimal byproducts, leading to cleaner reaction profiles. nih.gov

The Petasis Borono-Mannich reaction exhibits a broad substrate scope, allowing for the synthesis of a diverse library of aminomethylphenol derivatives. nih.gov The reaction smoothly accommodates various substituted salicylaldehydes, a range of secondary amines, and differently substituted arylboronic acids. nih.govmdpi.com This flexibility is crucial for creating structural diversity for applications in medicinal chemistry and materials science. ias.ac.in

The reaction's tolerance for a wide variety of functional groups on all three components has been well-documented. ias.ac.in For instance, the salicylaldehyde component can bear electron-withdrawing or electron-donating groups. Similarly, a wide array of secondary amines and both electron-rich and electron-deficient arylboronic acids can be successfully employed. mdpi.com

The table below illustrates the versatility of the catalyst-free Petasis Borono-Mannich reaction with various substrates.

Salicylaldehyde DerivativeAmineArylboronic AcidProductYield (%)
Salicylaldehyde1,2,3,4-TetrahydroisoquinolinePhenylboronic acid2-((1,2,3,4-Tetrahydroisoquinolin-2-yl)(phenyl)methyl)phenol95
5-BromosalicylaldehydeMorpholine4-Methoxyphenylboronic acid4-Bromo-2-((4-methoxyphenyl)(morpholino)methyl)phenol92
3,5-DichlorosalicylaldehydePiperidinePhenylboronic acid2,4-Dichloro-6-(phenyl(piperidin-1-yl)methyl)phenol94
SalicylaldehydePyrrolidine4-Chlorophenylboronic acid2-((4-Chlorophenyl)(pyrrolidin-1-yl)methyl)phenol93
5-Nitrosalicylaldehyde1,2,3,4-TetrahydroisoquinolinePhenylboronic acid4-Nitro-2-((1,2,3,4-tetrahydroisoquinolin-2-yl)(phenyl)methyl)phenol85

This table is a representative compilation based on findings reported in the literature; specific yields may vary based on precise reaction conditions.

Alternative and Emerging Synthetic Routes for Aminomethylphenols

While the Petasis Borono-Mannich reaction is a highly effective method, other synthetic strategies exist for the preparation of aminomethylphenols.

The classic Mannich reaction is a well-established alternative for the aminoalkylation of phenols. wikipedia.org This three-component condensation reaction involves a phenol, a non-enolizable aldehyde (typically formaldehyde), and a primary or secondary amine to yield a "Mannich base." wikipedia.orgorganic-chemistry.org In the context of synthesizing compounds like this compound, a substituted phenol would react with formaldehyde and the corresponding amine. researchgate.net The reaction proceeds through the formation of an iminium ion from the amine and aldehyde, which then acts as an electrophile and attacks the electron-rich aromatic ring of the phenol, preferentially at the ortho position to the hydroxyl group. wikipedia.orgresearchgate.net

Despite a comprehensive search for experimental and computational spectroscopic data, detailed information specifically for the chemical compound "this compound" is not publicly available. As a result, it is not possible to generate an article that adheres to the strict requirements of the provided outline, which necessitates specific data for ¹H NMR, ¹³C NMR, 2D NMR, FT-IR, and Raman spectroscopy for this particular molecule.

The scientific literature and spectral databases that were accessed contain information on related compounds, such as isomers and derivatives of chlorophenols. However, in keeping with the instructions to focus solely on "this compound," this information cannot be used to construct the requested article.

A thorough spectroscopic and structural characterization as outlined would require access to either published research detailing the synthesis and analysis of this specific compound or dedicated computational chemistry studies to predict its spectral properties. Unfortunately, neither of these resources could be located for "this compound" within the public domain.

Therefore, the generation of a thorough, informative, and scientifically accurate article with the specified structure and content is not feasible at this time due to the absence of the necessary foundational data.

Sophisticated Spectroscopic and Structural Characterization of 5 Chloro 2 Methylamino Methyl Phenol

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a crucial technique for probing the electronic transitions within a molecule. For a compound like 5-Chloro-2-[(methylamino)methyl]phenol, the UV-Vis spectrum would be expected to display characteristic absorption bands corresponding to π → π* and n → π* transitions. The aromatic phenol (B47542) ring is the primary chromophore, and its electronic properties would be modulated by the chloro, methylamino, and methyl substituents.

In a typical analysis, the compound would be dissolved in a suitable solvent, such as ethanol (B145695) or cyclohexane, and the spectrum recorded over a range of approximately 200 to 400 nm. The resulting data would be presented in a table listing the wavelength of maximum absorbance (λmax) and the corresponding molar absorptivity (ε), which is a measure of the probability of the electronic transition. The position and intensity of these bands are sensitive to solvent polarity, which can provide insights into the nature of the electronic transitions and the interactions between the molecule and the solvent. For instance, a bathochromic (red) or hypsochromic (blue) shift upon changing solvent polarity can indicate changes in the energy levels of the molecular orbitals involved in the transition.

Table 1: Hypothetical UV-Vis Spectroscopic Data for this compound

Solvent λmax (nm) Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) Transition
Hexane 275 2,500 π → π*
Ethanol 280 2,800 π → π*

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the precise molecular mass of a compound, which in turn allows for the unambiguous determination of its elemental formula. Techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with a high-resolution mass analyzer like a time-of-flight (TOF) or Orbitrap would be employed.

The analysis of this compound would yield a high-resolution mass spectrum showing the molecular ion peak ([M+H]⁺ or [M-H]⁻). The high accuracy of the mass measurement (typically to within a few parts per million) allows for the differentiation between compounds with the same nominal mass but different elemental compositions. The isotopic pattern of the molecular ion peak would also be characteristic, particularly due to the presence of chlorine (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio), providing further confirmation of the elemental composition.

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound

Ion Type Calculated m/z Observed m/z Mass Error (ppm) Elemental Formula
[M+H]⁺ 186.0527 N/A N/A C₈H₁₁ClNO⁺

Single Crystal X-ray Diffraction for Solid-State Structural Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. This technique would provide a wealth of information about the molecular structure of this compound.

Determination of Molecular Conformation and Tautomeric Forms

A successful crystal structure determination would reveal the precise bond lengths, bond angles, and torsion angles of the molecule. This would allow for a detailed understanding of its conformation in the solid state, including the planarity of the aromatic ring and the orientation of the substituents. Furthermore, X-ray diffraction can distinguish between different tautomeric forms. For this compound, it would be possible to determine whether it exists in the phenol-imine or keto-amine tautomeric form, which is often influenced by the formation of intramolecular hydrogen bonds.

Analysis of Intermolecular and Intramolecular Interactions (e.g., O-H···N, C-H···π, π–π interactions)

The crystal packing is governed by a variety of non-covalent interactions. A key feature to investigate in the crystal structure of this compound would be the presence of an intramolecular hydrogen bond between the phenolic hydroxyl group and the nitrogen atom of the methylamino group (O-H···N). This interaction would lead to the formation of a stable six-membered ring, influencing the conformation of the molecule.

In addition to intramolecular forces, the analysis would also focus on intermolecular interactions that dictate how the molecules pack together in the crystal lattice. These could include hydrogen bonds involving the hydroxyl and amino groups, C-H···π interactions where a hydrogen atom interacts with the electron cloud of the aromatic ring, and π–π stacking interactions between adjacent aromatic rings. A detailed analysis of these interactions provides insight into the stability and physical properties of the crystalline solid.

Table 3: Common Compound Names Mentioned in the Article

Compound Name
This compound
Aminophenols

Computational and Theoretical Investigations of 5 Chloro 2 Methylamino Methyl Phenol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is particularly well-suited for studying substituted aromatic compounds like phenols. DFT calculations are used to determine the ground-state electronic structure, optimized geometry, and a host of properties derived from the electron density, which are crucial for predicting the molecule's reactivity.

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For phenolic compounds, a significant body of research has identified functionals and basis sets that provide reliable results.

Functionals: Hybrid functionals, which mix a portion of exact Hartree-Fock exchange with DFT exchange, are commonly employed.

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is one of the most widely used hybrid functionals, known for providing a good description of molecular geometries and electronic properties for a vast range of organic molecules, including substituted phenols. researchgate.netacs.org

CAM-B3LYP (Coulomb-Attenuating Method-B3LYP): This is a long-range corrected hybrid functional. It is particularly effective for systems where charge transfer is important and has been shown to yield highly accurate pKa values for phenols, a critical parameter for this class of compounds. nih.govnih.gov

Basis Sets: The basis set describes the atomic orbitals used to construct the molecular orbitals. Pople-style basis sets are frequently used.

6-311G+dp (also written as 6-311+G(d,p)): This is a triple-zeta split-valence basis set that provides a flexible and accurate description of the electron distribution. The "+" indicates the addition of diffuse functions, which are essential for describing anions (like the phenoxide formed upon deprotonation) and non-covalent interactions. The "d,p" indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for anisotropy in the electron density and improving the description of chemical bonds. nih.govnih.gov This level of theory is considered a reliable standard for calculating the properties of phenolic compounds.

The combination of functionals like B3LYP or CAM-B3LYP with a 6-311G+dp or larger basis set represents a robust computational methodology for investigating the electronic structure and reactivity of 5-Chloro-2-[(methylamino)methyl]phenol.

Reactions and equilibria in chemistry often occur in solution, where the solvent can have a profound effect on molecular properties. To account for this, computational models incorporate the influence of the solvent.

Continuum Solvation Models (e.g., PCM, CPCM, SMD): These are known as implicit solvation models. They treat the solvent as a continuous medium with a defined dielectric constant, creating a cavity in which the solute molecule is placed. The Polarizable Continuum Model (PCM) and its variants like the Conductor-like Polarizable Continuum Model (CPCM) are widely used for pKa calculations of phenols. nih.gov The Solvation Model based on Density (SMD) is a universal solvation model that has demonstrated high accuracy, particularly for calculating solvation free energies, which are a critical component of pKa prediction. nih.govnih.gov

Explicit Solvation Models: This approach involves including individual solvent molecules (e.g., water) in the calculation. While computationally more demanding, this method allows for the direct simulation of specific solute-solvent interactions, such as hydrogen bonds. For accurate pKa calculations of phenols, a hybrid approach is often most effective, where one or two explicit water molecules are included in the DFT calculation to model the direct hydrogen-bonding interactions at the phenolic hydroxyl group, and the rest of the solvent is treated as a continuum using a model like SMD. nih.govnih.govresearchgate.net This combined approach has been shown to significantly improve the accuracy of predicted acidity constants.

In Silico Prediction of Physicochemical Parameters

Computational methods excel at predicting key physicochemical parameters that govern the behavior of a molecule. For this compound, the acidity of the phenolic proton is a defining characteristic.

The acid dissociation constant (pKa) is a measure of the acidity of the phenolic hydroxyl group. DFT calculations can predict pKa values with an accuracy that often rivals experimental measurements. nih.gov This is typically achieved using a thermodynamic cycle that dissects the dissociation process in solution into gas-phase and solvation energy components.

The direct approach for pKa calculation involves computing the Gibbs free energy change (ΔG) for the deprotonation reaction in solution. High-accuracy protocols, such as those combining CAM-B3LYP/6-311G+dp with the SMD solvation model and the inclusion of explicit water molecules, have been shown to provide reliable pKa predictions for a wide range of substituted phenols without the need for empirical corrections. nih.govnih.govresearchgate.net

Table 1: Comparison of Experimental and Calculated pKa Values for Various Substituted Phenols Using a High-Accuracy DFT Protocol (2H₂O/CAM-B3LYP/SMD)
CompoundExperimental pKaCalculated pKaAbsolute Error (|ΔpKa|)
Phenol (B47542)9.999.980.01
4-Methylphenol10.2610.360.10
4-Chlorophenol (B41353)9.429.140.28
4-Nitrophenol7.156.870.28
3-Chlorophenol9.128.920.20
3-Aminophenol9.879.870.00

The substituents on the phenolic ring—a chloro group at position 5 and a (methylamino)methyl group at position 2—profoundly influence the molecule's properties. DFT calculations can quantify these effects.

Inductive and Resonance Effects: The chlorine atom is an electron-withdrawing group, primarily through induction (the σ-framework). This effect pulls electron density away from the aromatic ring and the phenolic oxygen, stabilizing the phenoxide anion formed upon deprotonation. This stabilization increases the acidity, leading to a lower pKa compared to unsubstituted phenol. nih.gov The (methylamino)methyl group is more complex. The nitrogen atom has a lone pair and is electron-donating through resonance (the π-framework), but its effect is mediated by the separating methylene (B1212753) (-CH₂-) group, which dampens the direct resonance effect on the ring. However, the amino group can be protonated, which would turn it into a strongly electron-withdrawing group.

Impact on Acidity (pKa): The net effect on acidity is a combination of these factors. The strong electron-withdrawing nature of the chlorine atom is expected to be the dominant influence on pKa, making this compound more acidic than phenol itself. Computational studies correlate various calculated parameters, such as the charge on the phenolic hydrogen or the energy of the highest occupied molecular orbital (HOMO) of the phenoxide, with experimental pKa values to model these substituent effects accurately. mdpi.com

Table 2: Effect of Different Substituents on the Experimental pKa of Phenol
Substituent (at para-position)General EffectExperimental pKaChange from Phenol (ΔpKa)
-NO₂Strongly Electron-Withdrawing7.15-2.84
-ClElectron-Withdrawing9.42-0.57
-H (Phenol)Reference9.990.00
-CH₃Weakly Electron-Donating10.26+0.27
-NH₂Strongly Electron-Donating10.46+0.47

Molecular Modeling and Dynamics Simulations

While DFT calculations are excellent for static, ground-state properties, molecular modeling and molecular dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. These methods are crucial for understanding conformational flexibility and intermolecular interactions. dovepress.com

For this compound, MD simulations can be used to:

Explore Conformational Space: The molecule has rotational freedom around the C-C bond of the (methylamino)methyl side chain and the C-N bond. Conformational analysis can identify the lowest energy structures and the energy barriers between them. researchgate.netijpsr.com This is important as the molecule's shape dictates how it interacts with its environment.

Analyze Inter- and Intramolecular Hydrogen Bonding: The phenolic -OH group and the amino -NH group are both capable of forming hydrogen bonds, acting as donors and acceptors. MD simulations can reveal the dynamics of intramolecular hydrogen bonding between the ortho-positioned side chain and the hydroxyl group, as well as intermolecular hydrogen bonds with solvent molecules (like water) or other biological targets. nih.govnih.gov The strength and lifetime of these bonds can be quantified.

By combining static DFT calculations with dynamic MD simulations, a comprehensive theoretical understanding of the chemical nature of this compound can be achieved, bridging the gap between its molecular structure and its macroscopic properties.

Conformational Analysis and Potential Energy Surface (PES) Mapping

A conformational analysis of this compound would involve the systematic study of the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. This analysis is crucial for understanding the molecule's flexibility and identifying its most stable three-dimensional structures, known as conformers.

Potential Energy Surface (PES) Mapping would further elaborate on this by calculating the energy of the molecule over a range of its geometric parameters. This computational technique provides a topographical map of the energy landscape, revealing the lowest energy conformations (valleys on the surface) and the energy barriers to transition between them (saddle points). For this compound, this would likely involve mapping the potential energy as a function of the torsion angles of the (methylamino)methyl side chain relative to the phenol ring.

No specific studies detailing the conformational analysis or PES mapping for this compound are currently available.

Quantitative Structure-Activity Relationship (QSAR) Descriptors and Their Derivation

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational chemistry and drug design. They aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity. This is achieved by calculating a variety of molecular descriptors that quantify different aspects of the molecule's physicochemical properties.

For this compound, a typical QSAR study would involve the calculation of descriptors such as:

Electronic Descriptors: Partial charges, dipole moment, and polarizability, which describe the electronic distribution within the molecule.

Steric Descriptors: Molecular volume, surface area, and shape indices, which relate to the molecule's size and three-dimensional shape.

Hydrophobic Descriptors: LogP (the logarithm of the partition coefficient between octanol (B41247) and water), which quantifies the molecule's lipophilicity.

Topological Descriptors: Connectivity indices that describe the branching and connectivity of the molecular skeleton.

These descriptors would be derived using various computational methods, ranging from molecular mechanics to quantum chemical calculations.

There are no published QSAR studies that specifically calculate or utilize descriptors for this compound.

Investigations into Intramolecular Proton Transfer Processes

The structure of this compound, featuring a phenolic hydroxyl group (a proton donor) and a methylamino group (a proton acceptor) in close proximity, suggests the possibility of an intramolecular proton transfer. This process involves the transfer of a proton from the hydroxyl group to the nitrogen atom of the amino group.

Computational investigations would typically explore the energetics and mechanism of this process. This would involve:

Calculating the relative energies of the two tautomeric forms (the phenol form and the zwitterionic form resulting from proton transfer).

Locating the transition state for the proton transfer reaction on the potential energy surface.

Determining the activation energy barrier for the process.

These calculations would provide insight into the likelihood and kinetics of intramolecular proton transfer in this molecule.

No theoretical studies on the intramolecular proton transfer process in this compound have been found in the existing literature.

Elucidation of Molecular Orbital Characteristics and Energetic Properties

Molecular orbital (MO) theory provides a detailed picture of the electronic structure of a molecule. A computational analysis of this compound would involve calculating the shapes and energies of its molecular orbitals.

Key aspects of this analysis would include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of these frontier orbitals are crucial for understanding the molecule's reactivity. The HOMO energy is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Molecular Electrostatic Potential (MEP) Map: This map illustrates the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Natural Bond Orbital (NBO) Analysis: This analysis provides information about the bonding and lone pair orbitals, offering insights into intramolecular interactions and charge delocalization.

The following table would typically present the calculated energetic properties of the molecule:

PropertyCalculated Value
Energy of HOMO (eV)Data not available
Energy of LUMO (eV)Data not available
HOMO-LUMO Energy Gap (eV)Data not available
Dipole Moment (Debye)Data not available
Total Energy (Hartree)Data not available

Currently, there are no published studies that report on the molecular orbital characteristics or energetic properties of this compound.

Chemical Reactivity and Strategic Derivatization of 5 Chloro 2 Methylamino Methyl Phenol

Oxidation Reactions of the Phenolic Hydroxyl Group to Quinones

The phenolic hydroxyl group in 5-Chloro-2-[(methylamino)methyl]phenol is susceptible to oxidation, a characteristic reaction of phenols that can lead to the formation of quinones. Phenols are more easily oxidized than typical alcohols due to the electron-donating nature of the hydroxyl group, which increases the electron density of the aromatic ring. The oxidation process typically involves the loss of two protons and two electrons to form a cyclohexadienedione structure.

The substituents on the aromatic ring significantly influence the feasibility and outcome of the oxidation. The hydroxyl group itself, along with the ortho-positioned -(CH2)NHCH3 group, are electron-donating and activate the ring, facilitating the oxidation process. Conversely, the chloro group at the 5-position is electron-withdrawing and deactivating, which can make the oxidation more challenging compared to unsubstituted phenols.

Depending on the oxidizing agent and reaction conditions, the oxidation of this compound would be expected to yield an ortho-quinone, given the position of the activating -(CH2)NHCH3 group relative to the hydroxyl. A variety of oxidizing agents are known to convert substituted phenols to quinones, as detailed in the table below.

Table 1: Common Oxidizing Agents for the Conversion of Phenols to Quinones

Oxidizing AgentAbbreviationTypical ConditionsReference
o-Iodoxybenzoic AcidIBXOften used in solvents like DMSO or toluene; reaction times can vary from hours to days.
Fremy's Salt (Potassium nitrosodisulfonate)(KSO₃)₂NOTypically used in aqueous phosphate buffer solutions.
Chromic Acid (generated from Na₂Cr₂O₇/H₂SO₄)H₂CrO₄Strong acidic conditions.
Tyrosinase and other phenoloxidasesN/AEnzymatic, bio-inspired oxidation occurring under physiological conditions.

The resulting quinone derivatives are highly reactive compounds themselves, known for their redox properties and ability to participate in various cycloaddition and Michael addition reactions. This reactivity makes them valuable intermediates in organic synthesis.

Reduction Reactions of the Methylamino Moiety

The secondary amine of the methylamino moiety (-NHCH3) is generally a stable functional group and is not susceptible to reduction under standard chemical conditions. However, the entire -(CH2)NHCH3 side chain is a benzylic amine. The carbon-nitrogen bond in a benzylic position is vulnerable to reductive cleavage through a process known as hydrogenolysis.

This reaction effectively removes the (methylamino)methyl group from the aromatic ring. Catalytic hydrogenolysis is the most common method for achieving this transformation. The reaction typically involves a palladium catalyst, such as palladium on carbon (Pd/C), and a source of hydrogen. The hydrogen source can be hydrogen gas (H₂) or a transfer hydrogenation reagent like ammonium formate or hydrazine hydrate.

The general reaction is as follows: this compound + H₂ (in the presence of Pd/C) → 5-Chloro-2-methylphenol + Methylamine

This cleavage is a powerful tool in synthetic chemistry, often used for the removal of N-benzyl protecting groups from amines. In the context of this compound, this reaction represents a reduction that fundamentally alters the structure by cleaving the C-N bond at the benzylic position, rather than reducing the amine group itself.

Nucleophilic Substitution Reactions on the Phenolic Ring

Nucleophilic aromatic substitution (SₙAr) on the phenolic ring of this compound, specifically targeting the displacement of the chloro substituent, is challenging under classical conditions. SₙAr reactions typically require the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (such as nitro groups) at the ortho and/or para positions to the leaving group. The subject molecule lacks such strong activation; in fact, the phenolic hydroxyl group is a powerful electron-donating group, which deactivates the ring toward nucleophilic attack.

However, modern synthetic methods provide pathways to achieve the substitution of the chloro group with various nucleophiles. These reactions often rely on transition-metal catalysis rather than the traditional addition-elimination mechanism.

Key strategies include:

Ullmann Condensation: This copper-catalyzed reaction allows for the coupling of aryl halides with alcohols, thiols, and amines. To replace the chloro group on this compound with an alkoxide (to form an ether) or an amide, a copper(I) catalyst would be employed, often at high temperatures in a polar aprotic solvent.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a highly versatile and widely used method for forming carbon-nitrogen bonds. It enables the reaction of aryl halides (including chlorides) with a broad range of primary and secondary amines. This would be the method of choice for substituting the chloro group with a different amino group. The reaction typically uses a palladium catalyst with specialized phosphine ligands and a base.

These metal-catalyzed reactions circumvent the high energy barrier associated with direct SₙAr on an unactivated ring, providing practical routes to new derivatives by replacing the chlorine atom.

Table 2: Comparison of Metal-Catalyzed Nucleophilic Substitution Strategies

Reaction NameMetal CatalystTypical NucleophilesKey FeaturesReference
Ullmann Condensation Copper (Cu)Alcohols, Amines, ThiolsOften requires high temperatures; traditional method for C-O, C-N, and C-S bond formation.
Buchwald-Hartwig Amination Palladium (Pd)Primary & Secondary Amines, Ammonia equivalentsMilder conditions than Ullmann; highly efficient and versatile for C-N bond formation using various phosphine ligands.

Advanced Derivatization Strategies for Functionalization

This compound is an excellent candidate for use as a ligand in coordination chemistry. It possesses two potential donor atoms positioned to form a stable five-membered chelate ring with a metal ion: the oxygen of the phenolic group and the nitrogen of the methylamino group. Such ligands are often referred to as bidentate N,O-donor ligands.

The primary strategy for tailoring these reactive sites for complexation involves the deprotonation of the phenolic hydroxyl group. In the presence of a suitable base, the acidic phenolic proton is removed to generate a phenoxide anion. This anionic oxygen atom is a strong "hard" donor, which coordinates effectively to a wide range of metal ions. The nitrogen atom of the secondary amine acts as a neutral "soft" donor.

The combination of a deprotonated phenoxide (anionic O-donor) and a neutral amine (N-donor) makes this molecule a versatile bidentate ligand capable of forming stable complexes with various transition metals, such as copper(II), nickel(II), iron(III), and manganese(II). The formation of these metal complexes can be used in areas such as catalysis and the development of new materials.

For the accurate quantification of this compound in complex matrices, pre-column derivatization is often employed to enhance its detectability by chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Derivatization modifies the analyte to improve its chromatographic behavior and/or its response to a specific detector.

For HPLC-Fluorescence Detection: To make the molecule detectable by a highly sensitive fluorescence detector, a fluorescent tag must be attached. Both the phenolic hydroxyl and the secondary amine are reactive sites for derivatization. A common and effective reagent is dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride). Dansyl chloride reacts with both primary and secondary amines, as well as phenols, under basic conditions (pH ~9-11) to form highly fluorescent sulfonamide and sulfonate ester derivatives, respectively. This pre-column derivatization dramatically lowers the limit of detection for the analyte.

For GC-MS Analysis: Direct analysis of this compound by GC-MS is problematic due to its low volatility and the presence of active hydrogen atoms (-OH and -NH), which can cause poor peak shape and thermal degradation. Therefore, a two-fold derivatization strategy is typically required:

Silylation of the Hydroxyl Group: The polar phenolic -OH group is converted into a nonpolar trimethylsilyl (TMS) ether. This is commonly achieved using a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) .

Acylation of the Amine Group: The secondary amine is acylated to increase volatility and stability. Perfluoroacylated anhydrides like Trifluoroacetic Anhydride (TFAA) are highly effective. They react readily with primary and secondary amines to form stable trifluoroacetamide derivatives.

This dual derivatization converts the polar, non-volatile molecule into a more volatile and thermally stable derivative that is well-suited for separation and analysis by GC-MS.

Table 3: Derivatization Strategies for Analytical Detection

Analytical MethodGoal of DerivatizationFunctional Group TargetedDerivatization ReagentResulting DerivativeReference
HPLC-Fluorescence Attach a fluorescent tagPhenolic -OH & Secondary -NHDansyl ChlorideDansyl-sulfonate & Dansyl-sulfonamide
GC-MS Increase volatility & thermal stabilityPhenolic -OHBSTFATrimethylsilyl (TMS) ether
GC-MS Increase volatility & thermal stabilitySecondary -NHTFAATrifluoroacetamide

Coordination Chemistry and Catalytic Applications of Aminomethylphenols

Design and Synthesis of Metal Complexes with Aminomethylphenol Ligands

The design and synthesis of metal complexes with aminomethylphenol ligands are centered around the ligand's ability to form stable chelate structures with various metal ions. These ligands are valued for their straightforward synthesis, often through Mannich-type reactions, and the tunability of their steric and electronic properties by modifying the substituents on the aromatic ring or the amine group.

Tridentate NNO Donor Ligand Systems and Their Chelation Properties

Aminomethylphenols are excellent candidates for forming tridentate NNO donor ligand systems. The phenolic oxygen, the amino nitrogen, and another heteroatom (often an imine nitrogen in Schiff base derivatives or an additional donor group) can coordinate to a metal center. This chelation, the process of forming two or more separate coordinate bonds between a polydentate ligand and a single central metal atom, results in the formation of stable five- or six-membered rings. wikipedia.orgebsco.comlibretexts.org The stability of these complexes is enhanced by the chelate effect, which favors the formation of cyclic structures over non-chelated analogs. libretexts.org

The general structure of an aminomethylphenol ligand allows for the formation of a stable complex where the phenolic oxygen and the amino nitrogen bind to the metal, with a third donor atom completing the tridentate coordination sphere. This NNO donor set is effective in stabilizing a variety of transition metal ions.

Coordination Geometries and Stability Constants of Metal-Aminomethylphenol Complexes

The stability of these metal complexes in solution is quantified by their stability constants (also known as formation constants). scispace.comwikipedia.org A higher stability constant indicates a stronger interaction between the metal ion and the ligand, leading to a higher concentration of the complex at equilibrium. wikipedia.org The stability of metal-aminomethylphenol complexes is influenced by factors such as the nature of the metal ion, the basicity of the donor atoms, and the chelate ring size.

Table 1: Factors Influencing the Stability of Metal-Aminomethylphenol Complexes

Factor Description
Metal Ion The charge, size, and electronic configuration of the metal ion affect the stability. Generally, for a given ligand, the stability of complexes with divalent metal ions follows the Irving-Williams series.
Ligand Basicity More basic donor atoms (nitrogen and oxygen) form stronger bonds with the metal ion, leading to more stable complexes.
Chelate Ring Size Five- and six-membered chelate rings are generally the most stable due to minimal ring strain.
Steric Hindrance Bulky substituents on the ligand can influence the coordination geometry and may decrease the stability of the complex.

Application in Homogeneous Catalysis

Metal complexes of aminomethylphenol ligands have shown significant promise as catalysts in homogeneous catalysis, where the catalyst is in the same phase as the reactants. le.ac.ukresearchgate.netrsc.orglibretexts.org The versatility of the ligand structure allows for the fine-tuning of the catalyst's activity and selectivity for a specific reaction. The metal-ligand framework can facilitate key catalytic steps such as oxidative addition, transmetalation, and reductive elimination. derpharmachemica.com

Application in Heterogeneous Catalysis

To overcome challenges associated with catalyst separation and recycling in homogeneous systems, aminomethylphenol complexes can be immobilized on solid supports for use in heterogeneous catalysis.

Immobilization of Aminomethylphenols on Nanoparticle Supports

Nanoparticles, owing to their high surface area-to-volume ratio, serve as excellent supports for catalyst immobilization. nih.govnih.govcjcatal.com Aminomethylphenol ligands can be anchored onto the surface of nanoparticles, such as silica (B1680970) or magnetic nanoparticles, through covalent bonding or physical adsorption. researchgate.netresearchgate.net This immobilization creates a robust and reusable catalyst system. The functional groups on the aminomethylphenol ligand, such as the hydroxyl or amine groups, can be used for grafting onto the nanoparticle surface. researchgate.net

Advanced Research Avenues of 5 Chloro 2 Methylamino Methyl Phenol

Investigation of Molecular Interactions with Biological Systems

Research into compounds structurally related to 5-Chloro-2-[(methylamino)methyl]phenol has revealed significant potential in modulating bacterial communication and virulence. These investigations provide a framework for understanding how this compound might interact with biological targets.

Quorum sensing (QS) is a cell-to-cell communication process that bacteria use to coordinate gene expression based on population density. In the pathogen Staphylococcus aureus, QS controls the expression of virulence factors and biofilm formation. A key protein in this regulatory network is the Staphylococcal accessory regulator A (SarA).

A structural analogue, 2-[(Methylamino)methyl]phenol, has been identified as an inhibitor that specifically targets the SarA protein. This compound was synthesized to interact with key amino acid residues (Glu-89 and Arg-90) of the SarA protein, a prediction derived from in silico modeling. By binding to SarA, the compound effectively blocks its regulatory function, thereby inhibiting the QS cascade. This targeted inhibition disrupts the coordinated expression of bacterial virulence without exerting direct bactericidal pressure, which may reduce the likelihood of developing resistance. The inhibitor demonstrated a marked ability to reduce the minimum inhibitory concentration of conventional antibiotics when used in combination, suggesting a synergistic effect.

The inhibition of the SarA regulator by compounds like 2-[(Methylamino)methyl]phenol has profound consequences on the bacterium's ability to cause disease. SarA is a crucial regulator for biofilm formation and the expression of numerous virulence genes in S. aureus. Biofilms are structured communities of bacteria encased in a self-produced matrix, which protects them from antibiotics and host immune responses.

Experimental studies have shown that targeting SarA with 2-[(Methylamino)methyl]phenol leads to a significant reduction in biofilm formation by clinical S. aureus strains. Furthermore, this inhibition leads to the downregulation of specific virulence genes governed by the QS system. The transcriptional expression of genes encoding for key virulence factors, such as fibronectin-binding protein (fnbA), alpha-hemolysin (hla), and delta-hemolysin (hld), was observed to be significantly reduced. These factors are critical for host tissue adhesion, nutrient acquisition, and immune evasion. The disruption of these pathogenic mechanisms underscores the potential of SarA-targeted inhibitors as antivirulence agents.

Table 1: Virulence Genes in S. aureus Downregulated by SarA Inhibition
GeneEncoded Protein/FactorFunction in PathogenesisReference
fnbAFibronectin-Binding Protein A (FnBPA)Mediates adhesion to host cells and extracellular matrix components, facilitating colonization.
hlaAlpha-hemolysin (Hla)A pore-forming toxin that lyses red blood cells and other host cells, contributing to tissue damage.
hldDelta-hemolysin (Hld)A phenol-soluble modulin toxin with cytolytic activity against various host cells.

Role as a Chemical Building Block in the Synthesis of Complex Organic Molecules

Substituted phenols are fundamental starting materials in organic synthesis due to the reactivity of the aromatic ring and the hydroxyl group. They serve as precursors for a wide range of valuable chemicals, including pharmaceuticals, agrochemicals, and polymers. The specific arrangement of chloro, methylamino, and hydroxyl groups on this compound makes it a versatile intermediate for constructing more complex molecular frameworks.

The phenolic scaffold is a prevalent structural motif in a vast number of industrial products and functional materials. The functional groups on this compound allow for its incorporation into larger, more complex structures. The phenolic hydroxyl group can be used to form ethers and esters, while the secondary amine provides a site for amidation or alkylation. These reactions enable the synthesis of:

Polymers: Phenolic compounds are used to create phenolic resins and other polymers. The reactivity of this molecule could allow it to be integrated into polymer backbones to create materials with tailored thermal or chemical resistance.

Ligands for Catalysis: The molecule can be modified to create ligands for metal catalysts, with the nitrogen and oxygen atoms acting as coordination sites.

Functional Dyes and Pigments: The aromatic ring system is a core component of many chromophores, and further synthetic modifications could yield novel dyes.

The production of fine chemicals, particularly pharmaceuticals, often relies on the use of specialized building blocks to construct complex active ingredients. Structurally similar compounds, such as 5-chloro-2-(methylamino)benzophenone, are known intermediates in the synthesis of pharmaceuticals like diazepam. This highlights the value of the chloro- and methylamino-substituted phenyl moiety in medicinal chemistry. This compound serves as a valuable intermediate due to its potential to undergo various chemical transformations, making it a key component in multi-step synthetic pathways.

Table 2: Potential Applications of this compound as a Synthetic Intermediate
Industry SectorPotential ApplicationRationaleReference
PharmaceuticalsSynthesis of Active Pharmaceutical Ingredients (APIs)The substituted phenol (B47542) motif is common in drug molecules. Related structures are used to synthesize benzodiazepines.
AgrochemicalsDevelopment of Fungicides and HerbicidesSubstituted phenols are established precursors for various agrochemicals.
Materials ScienceMonomer for Specialty PolymersThe reactive hydroxyl and amino groups allow for polymerization reactions.
Fine ChemicalsPrecursor for Dyes and CatalystsThe aromatic structure can be modified to create chromophores or catalytic ligands.

Supramolecular Chemistry involving Substituted Phenols

Supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent interactions, such as hydrogen bonding. Phenolic compounds are excellent candidates for building supramolecular assemblies because the hydroxyl group can act as both a hydrogen bond donor and acceptor.

The structure of this compound is well-suited for forming such assemblies. The interplay between the hydroxyl group, the amino group, and the chloro-substituent influences the electronic and steric properties of the molecule, directing how it interacts with itself and other molecules. These interactions can lead to the formation of well-ordered, self-assembled structures like helices, sheets, or capsules. For instance, phenolic compounds are known to form heterodimers with phenoxide ions within membranes through hydrogen bonding. The specific substitution pattern on this compound would modulate the strength and geometry of these interactions, offering a pathway to design and control the formation of novel supramolecular architectures with specific functions.

Future Perspectives and Emerging Research Directions

Development of Eco-Friendly Synthetic Methodologies for Chloro-Aminomethylphenols

The synthesis of aminophenols and their derivatives has traditionally relied on methods that generate significant waste and utilize harsh reagents. digitellinc.com For instance, the conventional synthesis of p-aminophenol often involves the iron-acid reduction of p-nitrophenol, a process that produces considerable Fe-FeO sludge. researchgate.net Future research is intensely focused on developing greener, more sustainable synthetic routes.

Key emerging strategies include:

Catalytic Hydrogenation in Green Solvents: A promising eco-friendly protocol involves the one-pot catalytic hydrogenation of nitroaromatics. For example, the preparation of p-aminophenol from nitrobenzene (B124822) has been successfully demonstrated in a pressurized CO2/H2O system, which utilizes self-neutralizing carbonic acid and eliminates the need for mineral acids. researchgate.netacs.orgresearchgate.net This approach, using catalysts like Pt–Sn/Al2O3, could be adapted for the synthesis of chloro-aminophenols, offering a significant reduction in corrosive and saline waste streams. ciac.jl.cn

Photocatalysis: Recent innovations in photocatalysis offer a novel way to perform chlorination and other functionalizations under mild conditions. A method using sustainable, low-cost iron and sulfur catalysts activated by blue light allows for the precise addition of chlorine atoms to organic molecules at room temperature. rice.edu This technique avoids harsh chemical reagents and high temperatures, providing a targeted and efficient way to produce chlorinated precursors for compounds like 5-Chloro-2-[(methylamino)methyl]phenol. rice.edu

Solvent-Free Reactions: The development of solvent-free, or "neat," reaction conditions is another cornerstone of green chemistry. One-pot, three-component condensation reactions catalyzed by reusable agents like chloroacetic acid or SiO2–ZnCl2 under thermal or microwave irradiation have been shown to be effective for synthesizing related amidoalkylnaphthols. researchgate.netresearchgate.net Applying these principles to the Mannich reaction—the likely route to this compound—could significantly reduce solvent waste and reaction times. researchgate.net

Table 1: Comparison of Emerging Eco-Friendly Synthetic Methods
MethodologyKey PrinciplePrimary AdvantagesPotential Application for Chloro-AminomethylphenolsReference
Catalytic Hydrogenation in CO2/H2OUse of pressurized carbon dioxide and water as a solvent and in situ acid source (carbonic acid).Eliminates mineral acids, reduces corrosion, self-neutralizing, environmentally benign.Synthesis from corresponding chloronitrobenzene precursors. researchgate.netacs.org
Solid Acid CatalysisReplacement of liquid acids (e.g., H2SO4) with reusable solid catalysts like zeolites or heteropoly acids.Reduces equipment corrosion, simplifies catalyst separation and recycling, minimizes waste.Catalyzing rearrangement or condensation steps in the synthesis pathway. ciac.jl.cn
PhotocatalysisUse of light to activate a catalyst (e.g., iron-sulfur complex) for chemical transformations at ambient temperature.Mild reaction conditions, high selectivity, reduced energy consumption and byproducts.Precise chlorination of phenol (B47542) or aminophenol precursors. rice.edu
Solvent-Free SynthesisConducting reactions without a solvent medium, often using thermal or microwave energy.Eliminates solvent waste, reduces reaction time, simplifies product work-up.One-pot Mannich-type synthesis of the target compound. researchgate.net

Utilization of Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

Understanding and optimizing the synthesis of this compound, which is likely formed through a Mannich-type reaction, requires precise control over reaction kinetics, intermediates, and endpoints. tandfonline.comacs.org Future research will increasingly rely on advanced in situ spectroscopic techniques to monitor these reactions in real-time, providing a depth of data unattainable through traditional offline analysis. spectroscopyonline.comfrontiersin.org

In situ spectroscopy is crucial when reactions involve transient or labile intermediates whose concentrations would change by the time a sample is withdrawn for offline analysis. spectroscopyonline.com Key techniques that are being adapted for this purpose include:

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy methods are powerful tools for monitoring changes in chemical bonding during a reaction. frontiersin.org For instance, in a Mannich reaction, the consumption of the starting aldehyde and the formation of the C-C and C-N bonds of the aminomethyl group can be tracked in real-time. tandfonline.com Raman spectroscopy is particularly advantageous for analyzing reactions in aqueous media, where water's strong IR absorption can be problematic. mdpi.com

Fluorescence Spectroscopy: This technique offers high sensitivity and selectivity for specific molecules (fluorophores). mdpi.com Natural fluorophores in the reaction mixture, such as aromatic amino acids or the phenol ring itself, can be monitored. Changes in the fluorescence signal can indicate the formation of products or intermediates, offering a sensitive probe of the reaction's progress. mdpi.com

X-ray Absorption Spectroscopy (XAS): While less common for simple organic reactions, XAS is invaluable for reactions involving metal catalysts. It can provide detailed information about the oxidation state and coordination environment of the metal active site during the catalytic cycle, which is essential for understanding and optimizing catalyst performance. frontiersin.org

The implementation of these techniques, often using fiber-optic probes immersed directly in the reaction vessel, allows for the continuous collection of data. This data is critical for developing accurate kinetic models, identifying reaction bottlenecks, and ensuring process safety and efficiency, particularly when scaling up production. spectroscopyonline.com

Table 2: Advanced Spectroscopic Techniques for In Situ Monitoring
TechniqueInformation ProvidedAdvantages for Aminomethylphenol SynthesisReference
Mid-Infrared (IR) SpectroscopyChanges in functional groups and chemical bonds.Directly monitors consumption of carbonyls and formation of C-N bonds. spectroscopyonline.comfrontiersin.org
Raman SpectroscopyVibrational modes of molecules, complementary to IR.Excellent for aqueous media; provides a fingerprint of molecular structure. mdpi.com
Fluorescence SpectroscopyElectronic transitions in fluorescent molecules.High sensitivity and selectivity for aromatic components and certain products. mdpi.com
X-ray Photoelectron/Absorption Spectroscopy (XPS/XAS)Elemental composition, electronic states, and local atomic structure.Crucial for catalyst-mediated reactions to probe the active metal center in real-time. frontiersin.org

Rational Design of Aminomethylphenol Derivatives with Tunable Properties through Computational Approaches

The properties of a substituted phenol are heavily influenced by the type, number, and position of substituents on the aromatic ring. nih.govnih.gov Computational chemistry offers powerful predictive tools to guide the synthesis of new aminomethylphenol derivatives, moving from trial-and-error discovery to rational design. By modeling molecules in silico, researchers can predict their physicochemical properties, reactivity, and potential applications before committing to laborious and expensive laboratory synthesis.

Emerging computational strategies include:

Density Functional Theory (DFT): DFT calculations are used to predict molecular geometries, electronic structures, and properties like heats of formation and detonation performance for energetic materials. nih.gov For aminomethylphenols, DFT can be used to calculate molecular electrostatic potentials (MEPs), which reveal the distribution of charge on the molecule's surface. nih.gov This is critical for understanding intermolecular interactions and predicting how a molecule will interact with biological targets or other materials.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical methods that correlate a molecule's structural features with its activity (e.g., catalytic efficiency, biological effect). mdpi.com By building a QSAR model based on a set of known aminomethylphenol derivatives, researchers can predict the activity of new, unsynthesized compounds. This approach is widely used in drug discovery to screen large virtual libraries of molecules and prioritize candidates for synthesis. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing insight into the dynamic behavior of systems. This can be used to study how an aminomethylphenol-based ligand binds to a metal center or how a functional material incorporating this scaffold interacts with its environment. mdpi.com

These computational approaches allow for the systematic tuning of properties. For example, by altering the substituents on the phenol ring, one could modulate the acidity of the hydroxyl group, the steric hindrance around a metal-binding site, or the electronic properties of the entire molecule to enhance its performance in a specific application. nih.govrsc.org

Exploration of New Catalytic Transformations Mediated by Aminomethylphenol-Based Complexes

Aminophenol-based ligands have a significant and growing impact on catalysis, finding use in homogeneous catalysis, small molecule activation, and bioinspired oxidation reactions. researchgate.net The structure of this compound, featuring a phenol, an amine, and a halogen, makes it an excellent scaffold for creating novel ligands for transition metal catalysts. The hydroxyl and amino groups can coordinate with a metal center, forming a stable chelate complex.

Future research in this area will likely focus on:

Designing Redox-Active Ligands: o-Aminophenol ligands are known to be "redox non-innocent," meaning the ligand itself can participate in redox reactions, influencing the reactivity of the metal center. This property is crucial for developing catalysts for multi-electron transformations, such as those involved in alcohol oxidation or carbon dioxide reduction. researchgate.net

Asymmetric Catalysis: By introducing chiral centers into the aminomethylphenol scaffold, it is possible to create ligands for asymmetric catalysis, a field of immense importance in the synthesis of pharmaceuticals and fine chemicals. These chiral complexes can selectively produce one enantiomer of a product over the other.

Combined Catalysis Systems: A novel strategy involves merging two different catalytic cycles, such as aminocatalysis and transition metal catalysis, into a single reaction vessel. nih.govresearchgate.net The amine moiety of the aminomethylphenol could participate in enamine formation to activate a carbonyl compound, while the phenol group coordinates a transition metal that activates another substrate, enabling complex transformations in a single step. researchgate.net

Mimicking Metalloenzymes: The active sites of many metalloenzymes feature metal ions coordinated by amino acid residues like tyrosine (a phenol) and histidine (an amine-containing heterocycle). Aminomethylphenol-metal complexes can serve as structural and functional mimics of these active sites, for example, in modeling the activity of galactose oxidase, a copper-containing enzyme that oxidizes primary alcohols. orientjchem.org

The steric and electronic properties of these ligands can be precisely tuned by modifying the substituents on the aromatic ring, allowing for the optimization of catalytic activity and selectivity for specific transformations.

Design and Synthesis of Advanced Functional Materials Incorporating Aminomethylphenol Scaffolds

The unique chemical structure of aminomethylphenols makes them attractive building blocks for the creation of advanced functional materials. wiley-vch.dersc.org The combination of a rigid aromatic ring, hydrogen-bonding groups (OH and NH), and a reactive chlorine atom provides multiple handles for polymerization or incorporation into larger supramolecular structures.

Emerging research directions include:

Conductive Polymers: Polyaniline and its derivatives are well-known conductive polymers. mdpi.comresearchgate.net Aminophenols can be polymerized, either chemically or electrochemically, to form polyaminophenols, which are derivatives of polyaniline. researchgate.net These materials exhibit interesting electronic properties and could be used in sensors, printable electronics, or anti-corrosion coatings. The chlorine substituent on this compound could further modify the electronic properties and processability of the resulting polymer. researchgate.net

Metal-Organic Frameworks (MOFs): The aminomethylphenol unit can act as an organic linker to coordinate with metal ions, forming highly porous, crystalline structures known as MOFs. researchgate.netlidsen.com The tunability of the organic linker and the metal node allows for the design of MOFs with tailored pore sizes and chemical functionalities. lidsen.com Such materials have potential applications in gas storage, separation, and heterogeneous catalysis. lidsen.com

Self-Healing Materials and Hydrogels: The hydrogen-bonding capabilities of the phenol and amine groups can be exploited to create materials with dynamic, non-covalent cross-links. These cross-links can break and reform, imparting self-healing properties to the material. Furthermore, these scaffolds can be used to form hydrogels, which are water-containing polymer networks with applications in biomedicine and soft robotics. nih.gov

Sustainable Bio-based Materials: Phenolic compounds are significant products derived from the depolymerization of lignin, a major component of lignocellulosic biomass. digitellinc.com Developing methods to convert these bio-derived phenols into high-performance materials is a key goal of sustainable chemistry. rsc.org Incorporating aminomethylphenol scaffolds derived from biomass into polymers and other materials offers a pathway to reduce reliance on petroleum-based feedstocks. rsc.org

The ability to synthesize these materials from basic building blocks provides a powerful platform for developing the next generation of smart and sustainable materials. researchgate.net

Table of Mentioned Chemical Compounds

Table 3: List of Chemical Compounds
Compound NameFunctional Group Class
This compoundAminophenol
p-AminophenolAminophenol
NitrobenzeneNitroaromatic
p-NitrophenolNitroaromatic
Carbon DioxideInorganic
Carbonic AcidInorganic Acid
Chloroacetic AcidCarboxylic Acid
TyrosineAmino Acid
HistidineAmino Acid
PolyanilineConductive Polymer
LigninBiopolymer

Q & A

Q. What synthetic methodologies are recommended for 5-Chloro-2-[(methylamino)methyl]phenol, and how can reaction yields be optimized?

Answer: Synthesis typically involves multi-step reactions. A common approach includes:

Chlorination and functionalization : Start with a phenol derivative (e.g., 2-methylphenol) and introduce chlorine at the 5-position.

Methylamino group introduction : Use reductive amination or nucleophilic substitution to attach the methylamino moiety.
Key factors for yield optimization :

  • Temperature control : Reactions involving amines often require low temperatures to prevent side reactions (e.g., over-alkylation).
  • Catalyst selection : Palladium or copper catalysts may enhance coupling efficiency in intermediate steps.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) improve reagent solubility for amination steps .

Q. What analytical techniques are most effective for characterizing this compound?

Answer:

  • Purity assessment : High-Performance Liquid Chromatography (HPLC) with UV detection at 254 nm is recommended for quantifying impurities (e.g., unreacted precursors).
  • Structural confirmation :
    • NMR : 1^1H and 13^13C NMR can confirm the methylamino group’s position and chlorine substitution pattern.
    • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (C8_8H10_{10}ClNO).
  • Crystallography : Single-crystal X-ray diffraction resolves stereochemical ambiguities, as demonstrated for structurally analogous phenolic compounds .

Advanced Research Questions

Q. How does the methylamino substituent influence the compound’s reactivity in oxidative environments?

Answer:

  • Mechanistic insights : The methylamino group acts as an electron-donating substituent, increasing electron density at the phenolic ring. This enhances susceptibility to oxidation.
  • Comparative data : Manganese oxide (MnO2_2)-mediated oxidation of similar chlorinated phenols (e.g., triclosan) shows faster degradation rates when electron-donating groups are present.
  • Reaction pathways : Oxidation likely generates phenoxy radicals, leading to coupling products or quinone derivatives. Dissolved Mn(II) ions inhibit reactivity by competing for adsorption sites on MnO2_2 .

Q. How can researchers address contradictions in reported biological activities of structurally related chlorinated phenols?

Answer:

  • Standardized assays : Use consistent cell lines (e.g., HEK-293 for cytotoxicity) and control for variables like solvent effects (DMSO vs. aqueous buffers).
  • Structure-Activity Relationship (SAR) analysis : Compare substituent effects using data from analogs:
CompoundKey SubstituentsBiological Activity
[5-(3-Chlorophenyl)furan-2-yl]methanolChlorine, furan, methanolAnti-inflammatory
This compoundChlorine, methylamino, phenolUnder investigation
  • Computational modeling : Density Functional Theory (DFT) predicts electronic interactions with biological targets (e.g., enzyme active sites) .

Q. What strategies are effective for minimizing interference from metal ions during environmental fate studies?

Answer:

  • Competitive adsorption mitigation : Add chelating agents (e.g., EDTA) to sequester metal ions (Mn(II), Ca(II)) that compete for binding sites on manganese oxides.
  • pH optimization : Conduct experiments at pH < 6 to maximize adsorption of the phenolic compound onto MnO2_2, as lower pH reduces deprotonation and enhances surface interactions .

Q. How can impurity profiles be controlled during large-scale synthesis?

Answer:

  • Chromatographic monitoring : Use reverse-phase HPLC to detect and quantify common impurities (e.g., 5-Chloro-2-(methylamino)benzophenone, a potential byproduct).
  • Recrystallization : Ethanol-water mixtures (70:30 v/v) effectively remove hydrophobic impurities.
  • Regulatory alignment : Follow EP/USP guidelines for impurity thresholds (<0.15% for unknown impurities) .

Q. What are the implications of chlorine’s electronegativity on the compound’s interaction with biological targets?

Answer:

  • Electron-withdrawing effects : Chlorine increases the phenol’s acidity (lower pKa), enhancing hydrogen-bonding with residues in enzyme active sites.
  • Case study : In [5-(3,4-Dichlorophenyl)furan-2-yl]methanol, chlorine atoms improve binding affinity to cytochrome P450 enzymes by 40% compared to non-chlorinated analogs .

Q. What safety precautions are critical when handling this compound?

Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and eye protection to prevent skin/eye contact.
  • Ventilation : Use fume hoods for synthesis steps involving volatile amines.
  • Waste disposal : Treat as hazardous waste due to phenolic toxicity; incineration with alkaline scrubbers is recommended .

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